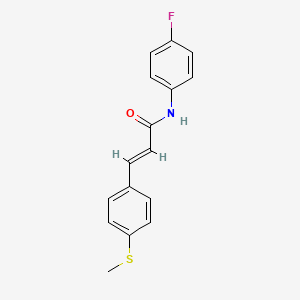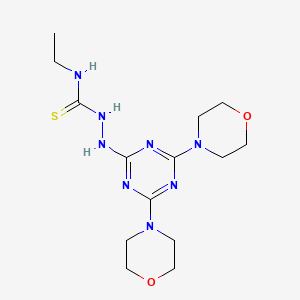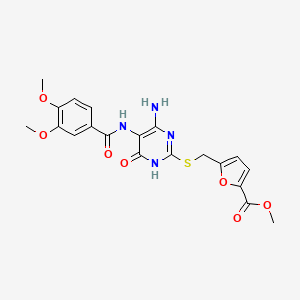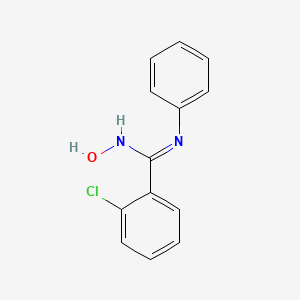
4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C21H26N2O5 and its molecular weight is 386.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Presence and Toxicity
- Synthetic Phenolic Antioxidants: Research has shown that synthetic phenolic antioxidants (SPAs), which include compounds similar to 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, are widely used in industrial and commercial products. They have been detected in various environmental matrices and in humans, indicating widespread exposure. Some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies should focus on reducing the potential for environmental pollution by developing SPAs with low toxicity and low migration ability (Liu & Mabury, 2020).
Bioactivities and Natural Occurrence
- Natural Sources and Bioactivities: 2,4-Di-tert-butylphenol (DTBP) and its analogs, which share structural similarities with the compound , are toxic secondary metabolites produced by various organisms. These compounds are major components of volatile or essential oils and exhibit potent toxicity. Their production by organisms raises questions about their ecological roles and potential bioactivities (Zhao et al., 2020).
Pharmacokinetic Enhancements
- Resveratrol Bioavailability: Efforts to improve the bioavailability of compounds like resveratrol have included various methodological approaches, such as nanoencapsulation and the synthesis of derivatives with different substituents, including methoxylic groups. These approaches aim to enhance absorption, membrane transport, and overall pharmacokinetic characteristics, highlighting the potential to modify and improve the properties of compounds like this compound for clinical applications (Chimento et al., 2019).
Atmospheric Nitration
- Nitrated Phenols: The atmospheric occurrence of nitrophenols, including the formation and environmental impact of nitrated derivatives of phenolic compounds, is reviewed. These compounds can arise from combustion processes and secondary atmospheric reactions, impacting environmental and human health. Understanding their sources, transformations, and sinks is crucial for assessing the environmental fate of nitrated compounds similar to this compound (Harrison et al., 2005).
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,3)15-7-10-17(11-8-15)28-13-5-6-20(24)22-18-12-9-16(23(25)26)14-19(18)27-4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEZJVZQXXAZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)
![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)
![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)
![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)




![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769445.png)



![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)
